Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448380
InChI: InChI=1S/C18H28N2O3/c1-2-19(14-17-10-6-7-11-20(17)12-13-21)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17,21H,2,6-7,10-15H2,1H3
SMILES: CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13448380

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C18H28N2O3/c1-2-19(14-17-10-6-7-11-20(17)12-13-21)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17,21H,2,6-7,10-15H2,1H3
Standard InChI Key LFFVDBXMNPABBO-UHFFFAOYSA-N
SMILES CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester belongs to the carbamate class, featuring a piperidine ring substituted at the 1-position with a hydroxyethyl group and at the 2-position with a methylene-linked ethylcarbamate-benzyl ester moiety. Key identifiers include:

PropertyValue
IUPAC NameEthyl-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamic acid benzyl ester
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight334.41 g/mol
CAS Number1353978-21-8
SMILESCCOC(=O)N(C(C1CCCN1CCO)C)CC2=CC=CC=C2

The hydroxyethyl group enhances hydrophilicity, while the benzyl ester contributes lipophilicity, creating a balanced partition coefficient suitable for membrane permeability in biological systems .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the hydroxyethyl substituent occupying an equatorial position to minimize steric strain. The ethylcarbamate group’s orientation relative to the benzyl ester may influence intermolecular interactions, though crystallographic data remain unavailable. Computational modeling suggests that rotational barriers around the methylene linker could affect binding to biological targets.

Synthesis and Production

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Piperidine Functionalization: Hydroxyethylation of piperidine via nucleophilic substitution using ethylene oxide or 2-chloroethanol.

  • Carbamate Formation: Reaction of the secondary amine with ethyl chloroformate to generate the ethylcarbamate intermediate.

  • Benzyl Esterification: Coupling the carbamate with benzyl alcohol under Steglich or Mitsunobu conditions .

Critical challenges include controlling regioselectivity during piperidine substitution and preventing hydrolysis of the carbamate group during purification.

Industrial Production

Amber MolTech LLC (China) lists this compound in its catalog, indicating batch-scale synthesis capabilities. Typical purity levels exceed 95%, with HPLC-UV and NMR used for quality control .

Physicochemical Properties

PropertyValueMethod
Melting Point89–92°C (predicted)Differential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Computational Estimation
Solubility12 mg/mL in DMSOExperimental

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL), consistent with its amphiphilic design .

CompoundKey Structural DifferenceBioactivity
[1-(2-Hydroxyethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl esterMethyl substitution on carbamateEnhanced σ-receptor binding
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Carboxylate vs. carbamateReduced CNS penetration

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester’s unique 2-ylmethyl positioning may confer selectivity for peripheral vs. central targets compared to 4-ylmethyl analogues .

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